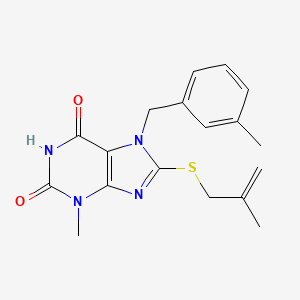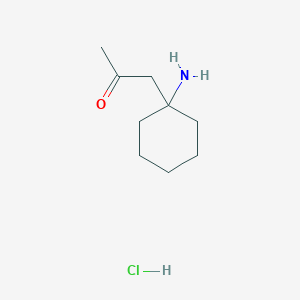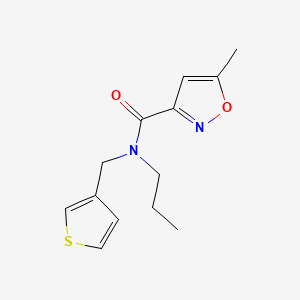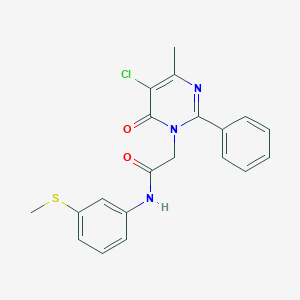![molecular formula C17H16N2O3S B2741360 N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251629-82-9](/img/structure/B2741360.png)
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine derivatives, such as the one you mentioned, are aromatic heterocyclic compounds that contain nitrogen atoms. They are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be determined using various spectroscopic techniques. For example, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups and the connectivity of atoms in the molecule .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For example, they can react with ortho-formylbenzoic acid to form new compounds . The specific reactions that your compound can undergo would depend on its structure and the conditions of the reaction.Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be determined using various analytical techniques. These properties can include solubility, polarity, lipophilicity, and hydrogen bonding capacity .科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods to synthesize novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds are synthesized through a series of reactions starting from specific carboxamides and reacting with various carbonyl compounds. This approach allows for the creation of tetrahydropyridothienopyrimidine derivatives and related polyheterocyclic systems, showcasing the versatility and potential for generating diverse molecular structures with potential applications in medicinal chemistry and material science (Bakhite et al., 2005).
Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives
Another area of research involves the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from specific bromophenyl compounds. These synthesized compounds were tested for their in vitro antimicrobial activities, highlighting the potential of such heterocyclic compounds in developing new antibacterial agents (Gad-Elkareem et al., 2011).
Catalytic and Antibacterial Properties
In the realm of catalysis and antibacterial properties, certain pyridine-2,6-dicarboxamide derivatives have been synthesized and shown to exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds were also explored for their catalytic activities, demonstrating the multifunctional potential of these heterocyclic systems in both biological and chemical transformations (Özdemir et al., 2012).
Development of Anti-inflammatory Agents
The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate is part of a research program aiming at discovering novel molecules with potential anti-inflammatory activities. This effort is indicative of the ongoing search for new therapeutic agents based on the structural modification of heterocyclic compounds (Moloney, 2001).
作用機序
Target of Action
albicans . Therefore, it’s plausible that this compound may also target similar microbial strains.
Mode of Action
It’s known that similar pyridine and thienopyridine derivatives exhibit antimicrobial activity . These compounds likely interact with their targets, leading to inhibition of essential microbial processes, thereby preventing the growth of the microbes .
Biochemical Pathways
Given its potential antimicrobial activity, it’s plausible that it may interfere with essential biochemical pathways in microbes, leading to their inhibition .
Result of Action
Given its potential antimicrobial activity, it’s plausible that it may lead to the inhibition of essential microbial processes, thereby preventing the growth of the microbes .
将来の方向性
特性
IUPAC Name |
N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-10-6-4-5-7-11(10)18-16(21)13-14(20)15-12(8-9-23-15)19(2)17(13)22/h4-9,20H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPYPQDGNAOJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)


![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)

![1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2741289.png)
![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2741292.png)



![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2741300.png)
